molecular formula C15H22N2O3S B5778628 N-cyclohexyl-4-[methyl(methylsulfonyl)amino]benzamide

N-cyclohexyl-4-[methyl(methylsulfonyl)amino]benzamide

Cat. No. B5778628
M. Wt: 310.4 g/mol
InChI Key: AXONOPOWSIWGJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-4-[methyl(methylsulfonyl)amino]benzamide is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a potent inhibitor of certain enzymes and has been shown to have significant effects on the biochemical and physiological processes in the body. In

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-[methyl(methylsulfonyl)amino]benzamide involves the inhibition of histone deacetylases. This inhibition leads to changes in the expression of genes involved in cell growth, differentiation, and apoptosis. Additionally, N-cyclohexyl-4-[methyl(methylsulfonyl)amino]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-cyclohexyl-4-[methyl(methylsulfonyl)amino]benzamide has been shown to have a variety of biochemical and physiological effects. It has been linked to anti-cancer and anti-inflammatory effects, as well as neuroprotective effects in models of neurodegenerative diseases. Additionally, N-cyclohexyl-4-[methyl(methylsulfonyl)amino]benzamide has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclohexyl-4-[methyl(methylsulfonyl)amino]benzamide in lab experiments is its potency as an enzyme inhibitor. This makes it a useful tool for studying the role of histone deacetylases in various biological processes. However, one limitation of using N-cyclohexyl-4-[methyl(methylsulfonyl)amino]benzamide is its potential toxicity at high concentrations. Careful dosing and monitoring are necessary to ensure the safety of experimental subjects.

Future Directions

There are many potential future directions for the study of N-cyclohexyl-4-[methyl(methylsulfonyl)amino]benzamide. One area of interest is its potential as a therapeutic agent for cancer and other diseases. Additionally, further research is needed to understand the full range of biochemical and physiological effects of N-cyclohexyl-4-[methyl(methylsulfonyl)amino]benzamide. Finally, the development of more selective and potent inhibitors of histone deacetylases may lead to the discovery of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of N-cyclohexyl-4-[methyl(methylsulfonyl)amino]benzamide involves the reaction of 4-aminobenzoic acid with cyclohexyl isocyanate and dimethylsulfoxide. The resulting compound is then treated with methylsulfonyl chloride and triethylamine to yield the final product. This synthesis method has been optimized to produce high yields of pure N-cyclohexyl-4-[methyl(methylsulfonyl)amino]benzamide, making it suitable for scientific research.

Scientific Research Applications

N-cyclohexyl-4-[methyl(methylsulfonyl)amino]benzamide has been extensively studied for its potential as a therapeutic agent. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases, which play a role in the regulation of gene expression. This inhibition has been linked to anti-cancer and anti-inflammatory effects, making N-cyclohexyl-4-[methyl(methylsulfonyl)amino]benzamide a promising candidate for drug development.

properties

IUPAC Name

N-cyclohexyl-4-[methyl(methylsulfonyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-17(21(2,19)20)14-10-8-12(9-11-14)15(18)16-13-6-4-3-5-7-13/h8-11,13H,3-7H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXONOPOWSIWGJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NC2CCCCC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-4-[methyl(methylsulfonyl)amino]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.